Stearate

Overview

Description

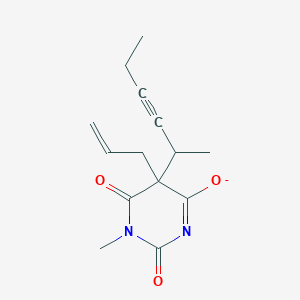

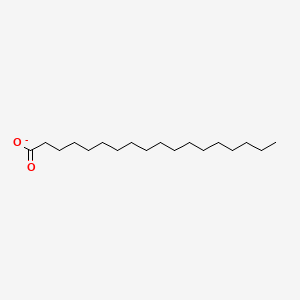

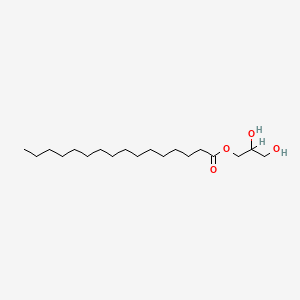

Octadecanoate is a fatty acid anion 18:0 that is the conjugate base of octadecanoic acid (stearic acid). Stearates have a variety of uses in the pharmaceutical industry. It has a role as a human metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a long-chain fatty acid anion, a straight-chain saturated fatty acid anion, a fatty acid anion 18:0 and a 2-saturated fatty acid anion. It is a conjugate base of an octadecanoic acid.

Scientific Research Applications

1. Cancer Research and Treatment

Stearate, particularly stearic acid, shows promising results in cancer research. Studies have found that stearate induces apoptosis preferentially in breast cancer cells and not in noncancerous breast cells, suggesting its potential role in cancer treatment (Evans et al., 2009). Additionally, dietary stearate has been shown to significantly reduce tumor size and inhibit metastasis burden in breast cancer, independent of primary tumor size (Evans et al., 2009).

2. Obesity and Metabolic Health

Research indicates that dietary stearate can impact body fat composition and metabolic markers. For instance, a study found that dietary stearate resulted in significantly reduced body fat compared to low fat and other oil groups in a mouse model. This reduction was accompanied by changes in serum concentrations of leptin, glucose, and other metabolic markers (Shen et al., 2010).

3. Vascular Health

Stearate has been observed to influence vascular health, particularly through its effects on vascular calcification. One study highlighted that stearate promotes osteoblastic differentiation and mineralization of vascular smooth muscle cells via activation of transcription factor ATF4 (Masuda et al., 2012).

4. Pharmaceutical Manufacturing

Magnesium stearate, a derivative of stearic acid, is extensively used as a lubricant in pharmaceutical manufacturing. Its mixing dynamics and effects on drug formulation have been the subject of various studies, indicating its critical role in ensuring the quality and efficacy of pharmaceutical products (Perrault et al., 2010).

5. Material Science and Polymer Research

Stearates are also significant in material science, particularly in resin and polymer applications. For instance, calcium stearate is used in resins and resinous polymers for various purposes, including as a slip agent and stabilizer (Lower, 1996). Also, magnesium stearate undergoes radiolytic degradation, a critical aspect in nuclear waste packaging (Lebeau et al., 2015).

properties

CAS RN |

646-29-7 |

|---|---|

Product Name |

Stearate |

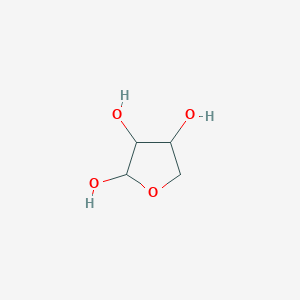

Molecular Formula |

C18H35O2- |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

octadecanoate |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/p-1 |

InChI Key |

QIQXTHQIDYTFRH-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-4-[5-methyl-3-(2-oxolanylmethylamino)-2-imidazo[1,2-a]pyridinyl]phenol](/img/structure/B1226773.png)

![3-[(3,5-Dibromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-2-methylbenzoic acid](/img/structure/B1226780.png)

![4-Oxo-4-thiophen-2-ylbutanoic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1226783.png)

![2-[[6-Amino-2-(4-methoxyanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226786.png)

![Al-6619, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Hydroxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide]](/img/structure/B1226787.png)

![3-(Benzenesulfonyl)-1-cyclopropyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1226789.png)